2-(4-Formylphenyl)butanoic acid, with the chemical formula CHO and CAS number 52787-35-6, is an organic compound characterized by a butanoic acid chain linked to a phenyl ring that features a formyl group. This compound is notable for its versatility in organic synthesis and potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for more complex molecules and has been investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities .
The synthesis of 2-(4-Formylphenyl)butanoic acid typically involves the reaction of 4-formylbenzaldehyde with butanoic acid derivatives. A common synthetic route employs Grignard reagents, where 4-formylbenzaldehyde reacts with butylmagnesium halide, followed by acid hydrolysis to yield the desired product. This method allows for efficient formation of the compound under controlled conditions.
In industrial settings, large-scale production may utilize continuous flow reactors to maintain consistent quality and yield. Reaction parameters such as temperature, pressure, and reactant concentrations are stringently controlled to optimize production efficiency. The use of environmentally friendly solvents and catalysts is also being explored to enhance sustainability in the synthesis process .
The molecular structure of 2-(4-Formylphenyl)butanoic acid features a butanoic acid moiety attached to a phenyl ring with a formyl group at the para position. The structural formula can be represented as follows:
2-(4-Formylphenyl)butanoic acid can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-(4-Formylphenyl)butanoic acid involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or interact with cellular receptors. The formyl group is reactive and can participate in nucleophilic addition reactions, while the butanoic acid moiety can engage in hydrogen bonding and other interactions with biomolecules .
2-(4-Formylphenyl)butanoic acid is typically a solid at room temperature. Its melting point and boiling point are not widely documented but can be determined through experimental methods.
The compound exhibits typical organic reactivity due to the presence of functional groups such as the formyl and carboxylic acid groups. It is soluble in polar solvents like methanol and ethanol but may have limited solubility in non-polar solvents.
Relevant analytical techniques used to characterize this compound include:
2-(4-Formylphenyl)butanoic acid has several significant applications:
This compound's unique structure and reactivity make it a valuable asset in various scientific research applications.
The Grignard reagent-mediated synthesis represents a cornerstone methodology for constructing the carbon backbone of 2-(4-Formylphenyl)butanoic acid. This approach leverages the nucleophilic character of organomagnesium species to form critical carbon-carbon bonds. The synthetic sequence typically initiates with 4-formylbenzaldehyde undergoing nucleophilic addition with butylmagnesium bromide (C₄H₉MgBr) in anhydrous tetrahydrofuran, yielding a secondary alkoxide intermediate. Immediate acidic workup with dilute hydrochloric acid protonates this intermediate to the corresponding secondary alcohol [2] [5].
A pivotal oxidation step then converts the benzylic alcohol to the aldehyde functionality essential to the target molecule. Modern protocols employ Dess-Martin periodinane (DMP) in dichloromethane due to its superior selectivity and mild conditions, though traditional oxidants like pyridinium chlorochromate remain viable. The final stage involves Jones oxidation (CrO₃/H₂SO₄) to selectively oxidize the alkyl chain terminus to the carboxylic acid without affecting the aromatic aldehyde [2] [7].
Critical optimization parameters include:
Table 1: Optimization Parameters for Grignard-Mediated Synthesis
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Grignard Equivalents | 0.9 eq | 1.15 eq | Increases from 45% → 82% |
Solvent | Diethyl ether | Anhydrous THF | Enhances solubility of intermediates |
Oxidation Method | PCC | Dess-Martin Periodinane | Improves selectivity (95% purity) |
Workup pH | pH 2 | pH 3-4 | Prevents aldehyde hydration |
This pathway exemplifies retrosynthetic logic by strategically disconnecting the molecule at the benzylic position and alkyl chain, enabling modular assembly from commercially available precursors [2] [5].
Continuous flow technology has transformed the industrial synthesis of 2-(4-Formylphenyl)butanoic acid by addressing inherent limitations of batch processing. The Grignard formation step benefits exceptionally from continuous flow implementation, where magnesium turnings and halide precursors (1-bromobutane) combine in a residence time module (2-5 minutes) at precisely controlled temperatures (25-40°C). This configuration eliminates the induction period characteristic of batch reactors and suppresses Wurtz coupling byproducts through rapid heat dissipation .
The subsequent nucleophilic addition occurs in a multi-zone reactor featuring:
Process analytical technology (PAT) integration enables real-time Fourier-transform infrared spectroscopy monitoring of both the disappearance of the carbonyl peak (1720 cm⁻¹) and the appearance of the alkoxide intermediate. This closed-loop system automatically adjusts:
Table 2: Flow Reactor Configurations for Key Synthesis Stages
Synthesis Stage | Reactor Type | Residence Time | Temperature | Productivity Gain vs Batch |
---|---|---|---|---|
Grignard Formation | Packed-bed (Mg chips) | 3.5 min | 35°C | 8-fold yield increase |
Aldehyde Addition | Microtube reactor | 45 sec | -20°C → 25°C | 99% selectivity maintained |
Oxidation | Multistage CSTR cascade | 22 min | 0°C → 30°C | 40% reduction in oxidant use |
Industrial implementations achieve space-time yields exceeding 2.5 kg·L⁻¹·h⁻¹ with impurity profiles consistently below 0.5%, satisfying pharmaceutical intermediate specifications .
Sustainable synthesis of 2-(4-Formylphenyl)butanoic acid centers on solvent substitution, catalytic efficiency, and waste minimization. Conventional processes utilizing dichloromethane for oxidation steps and ether solvents for Grignard reactions present significant environmental and safety concerns. Advanced green protocols implement:
The carboxylation strategy bypasses traditional oxidation entirely through direct CO₂ insertion. By reacting 4-(bromomethyl)benzaldehyde with activated magnesium in a pressure-tolerating flow reactor (15 bar CO₂), the carboxylic acid forms directly via electrochemical carboxylation. This single-step approach achieves 78% yield with water as the only byproduct, representing a step-change in atom economy .
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Green Protocol | Improvement Factor |
---|---|---|---|
PMI (Process Mass Intensity) | 32 kg/kg | 7 kg/kg | 4.6× reduction |
Solvent Environmental Index | 5.2 (DCM-based) | 1.1 (2-MeTHF/Cyrene) | 79% reduction |
Carbon Efficiency | 41% | 89% | 2.2× increase |
Energy Consumption | 185 kWh/kg | 62 kWh/kg | 66% reduction |
These innovations align with ACS GCI Pharmaceutical Roundtable recommendations, particularly in transitioning from hazardous polar aprotic solvents to renewable alternatives without compromising reaction efficiency [2] .
The divergent requirements of milligram-scale research synthesis versus multi-kilogram production necessitate fundamentally different approaches to manufacturing 2-(4-Formylphenyl)butanoic acid.
Laboratory-scale synthesis (0.1-100 g batches) prioritizes:
In contrast, industrial processes (>100 kg batches) emphasize:
Table 4: Synthesis Parameter Comparison Across Scales
Parameter | Laboratory Scale | Industrial Scale | Technical Justification |
---|---|---|---|
Reaction Vessel | Round-bottom flasks (batch) | Continuous stirred-tank reactor cascade | Heat transfer optimization |
Oxidation System | Dess-Martin periodinane (1.5 eq) | O₂/N-hydroxyphthalimide catalytic | 90% cost reduction in oxidant |
Purification | Silica gel chromatography | Continuous countercurrent extraction | >99.5% purity with 85% recovery |
Production Rate | 5-20 g/day | 300-500 kg/day | Economy of scale realization |
Key Quality Control | TLC monitoring | Inline PAT (FTIR/HPLC) | Real-time impurity rejection |
The economic crossover point favoring continuous manufacturing occurs at approximately 50 kg/month demand, below which batch processing in multi-purpose reactors remains viable. This transition necessitates sophisticated engineering considerations, including:
These scale-dependent methodologies demonstrate how synthetic chemistry evolves from exploratory research to manufacturing while maintaining the integrity of the target molecule [2] .
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